Product packaging for 2-Phenylfuro[2,3-b]quinoxaline(Cat. No.:CAS No. 37052-98-5)

2-Phenylfuro[2,3-b]quinoxaline

Cat. No.: B15472951
CAS No.: 37052-98-5
M. Wt: 246.26 g/mol
InChI Key: SUFMUKBWDBALLJ-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Compounds in Organic Chemistry

Fused heterocyclic compounds are organic molecules in which two or more rings, at least one of which is heterocyclic, share a pair of atoms. This fusion of rings creates rigid, planar structures with unique electronic and steric properties. These structural features are of great interest in medicinal chemistry and materials science. The defined three-dimensional arrangement of atoms in fused heterocycles allows for specific interactions with biological targets, making them valuable scaffolds for the design of new therapeutic agents. Furthermore, their delocalized π-electron systems can impart desirable photophysical properties, leading to applications in areas such as organic electronics.

Overview of Quinoxaline (B1680401) Chemistry and its Derivatives

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.govwikipedia.org The quinoxaline core is a versatile building block in organic synthesis and is found in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govsapub.org The synthesis of quinoxaline derivatives most commonly involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This straightforward method allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Structural Features and Nomenclature of Furo[2,3-b]quinoxaline (B11915687) Core

The furo[2,3-b]quinoxaline core consists of a furan (B31954) ring fused to the 'b' face of the quinoxaline system. The numbering of the atoms in this fused system follows standard IUPAC nomenclature for heterocyclic compounds. The fusion of the electron-rich furan ring with the electron-deficient pyrazine ring of the quinoxaline moiety results in a unique electronic landscape within the molecule. This electronic interplay influences the compound's reactivity, spectroscopic properties, and potential for intermolecular interactions.

Specific Research Context of 2-Phenylfuro[2,3-b]quinoxaline

Research interest in this compound has been notably driven by its potential applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). The compound has been investigated as a component of emitter molecules, where its photophysical properties, such as fluorescence and phosphorescence, are of key interest. njtech.edu.cn The phenyl substituent at the 2-position of the furan ring can further modulate the electronic properties of the furo[2,3-b]quinoxaline core, influencing its emission color and efficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O B15472951 2-Phenylfuro[2,3-b]quinoxaline CAS No. 37052-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37052-98-5

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

2-phenylfuro[3,2-b]quinoxaline

InChI

InChI=1S/C16H10N2O/c1-2-6-11(7-3-1)15-10-14-16(19-15)18-13-9-5-4-8-12(13)17-14/h1-10H

InChI Key

SUFMUKBWDBALLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC4=CC=CC=C4N=C3O2

Origin of Product

United States

Synthesis of 2 Phenylfuro 2,3 B Quinoxaline

The synthesis of 2-Phenylfuro[2,3-b]quinoxaline can be achieved through a multi-step process, with a key step involving the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. A plausible and commonly employed synthetic strategy is the reaction of 2,3-dichloroquinoxaline (B139996) with a suitable precursor to form the furan (B31954) ring.

One reported method for the synthesis of the related 2,3-diphenylquinoxaline (B159395) involves the condensation of o-phenylenediamine with benzil (B1666583). ijiset.com This reaction can be carried out under various conditions, including refluxing in an alcoholic solvent or using greener methods like microwave irradiation or sonication to improve yields and reduce reaction times. ijiset.com For the synthesis of this compound, a similar condensation approach can be envisioned, starting with a precursor that contains the phenyl-substituted furan moiety.

A more direct route involves the reaction of 2,3-dichloroquinoxaline with a reagent that can form the phenyl-substituted furan ring. For instance, reaction with a phenacyl-type nucleophile could lead to the formation of the desired furo[2,3-b]quinoxaline (B11915687) skeleton.

While specific, detailed experimental procedures with yields for the direct synthesis of this compound are not extensively documented in readily available literature, the general methods for quinoxaline (B1680401) and fused-ring system synthesis provide a strong foundation for its preparation.

Physicochemical and Spectroscopic Characterization

The physicochemical and spectroscopic properties of 2-Phenylfuro[2,3-b]quinoxaline are crucial for its identification and for understanding its behavior in various applications.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₀N₂O chemspider.com
Molecular Weight246.27 g/mol chemspider.com
Melting PointNot explicitly reported
SolubilityLikely soluble in common organic solvents like dichloromethane (B109758), chloroform (B151607), and toluene, based on its use in OLED fabrication. njtech.edu.cn

Spectroscopic Data:

¹H and ¹³C NMR Spectroscopy: Detailed assignments for this compound are not readily available in the literature. However, for the related 2,3-diphenylquinoxaline (B159395), the proton NMR spectrum shows characteristic signals in the aromatic region, typically between δ 7.3 and 8.2 ppm. ijiset.com The carbon NMR spectrum would similarly display signals for the aromatic and heterocyclic carbons. For this compound, one would expect to see signals corresponding to the protons and carbons of the phenyl group, the furan (B31954) ring, and the quinoxaline (B1680401) core. The specific chemical shifts would be influenced by the electronic environment of each nucleus within the fused ring system.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or cleavage of the phenyl group, providing valuable structural information.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in solution exhibits absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions within the conjugated system.

Photoluminescence Spectroscopy: As an emissive material, the photoluminescence spectrum of this compound is a key characteristic. When incorporated into donor-acceptor molecules, these systems have been shown to exhibit green fluorescence. njtech.edu.cn The exact emission wavelength can be tuned by modifying the substituents on the core structure.

Reactivity and Chemical Transformations

The reactivity of 2-Phenylfuro[2,3-b]quinoxaline is dictated by the electronic nature of its constituent rings. The quinoxaline (B1680401) portion of the molecule is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrazine (B50134) ring. The furan (B31954) ring, on the other hand, is an electron-rich heterocycle and can undergo electrophilic substitution reactions.

Specific chemical transformations of this compound are not extensively reported. However, based on the general reactivity of its constituent heterocycles, several reactions can be predicted:

Electrophilic Substitution: The phenyl group and the furan ring could potentially undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution would be directed by the existing substituents and the electronic distribution within the fused system.

Nucleophilic Substitution: The quinoxaline ring system can be susceptible to nucleophilic aromatic substitution, particularly if activating groups are present.

Potential Applications

Strategies for Furan (B31954) Ring Annulation onto Quinoxaline Scaffolds

The formation of the furan ring fused to the quinoxaline core is a critical step in the synthesis of this compound. This is typically accomplished by creating a five-membered oxygen-containing ring adjacent to the pyrazine (B50134) ring of the quinoxaline system.

Cyclization Reactions from 2,3-Disubstituted Quinoxaline Precursors

A prevalent strategy for constructing the furo[2,3-b]quinoxaline system involves the intramolecular cyclization of quinoxaline derivatives substituted at the 2- and 3-positions. These precursors are designed to contain the necessary functionalities that can react to form the furan ring.

The use of 2,3-dichloroquinoxaline (B139996) as a starting material provides a versatile entry point for the synthesis of various fused quinoxaline heterocycles. nih.govnih.gov For instance, the reaction of 2,3-dichloroquinoxaline with acetophenones can lead to the formation of this compound derivatives. researchgate.net A three-step approach has been reported starting from 2-chloro-3-methoxyquinoxaline (B1320914) and 2-chloro-3-(methylthio)quinoxaline. researchgate.net This involves a Sonogashira coupling with terminal alkynes, followed by iodocyclization to yield 3-iodo-2-phenylfuro[2,3-b]quinoxaline. researchgate.net Another method involves the reaction of 2,3-dichloroquinoxaline with thiourea (B124793) to produce quinoxaline-2,3(1H,4H)-dithione, which can be a precursor for further derivatization. nih.gov

A novel synthesis of 2-arylselenopheno[2,3-b]quinoxalines has been achieved from 2,3-dichloroquinoxaline, highlighting the utility of dihaloquinoxalines in preparing various fused systems. nih.gov

Table 1: Synthesis of Furo[2,3-b]quinoxaline Derivatives from Chloroquinoxalines

Starting MaterialReagentsProductReference
2-Chloro-3-methoxyquinoxaline1. Terminal alkyne, Sonogashira coupling; 2. ICl, CH2Cl23-Iodo-2-phenylfuro[2,3-b]quinoxaline researchgate.net
2,3-DichloroquinoxalineAcetophenonesThis compound derivatives researchgate.net
2,3-DichloroquinoxalineThioureaQuinoxaline-2,3(1H,4H)-dithione nih.gov
2,3-DichloroquinoxalineArylselenoacetylenes2-Arylselenopheno[2,3-b]quinoxaline nih.gov

Quinoxalin-2-one derivatives serve as important precursors for the synthesis of furo[2,3-b]quinoxalines. A notable method involves the cyclization of 2-phenacyl-3-quinoxalones in the presence of polyphosphoric acid or a mixture of phosphorus oxychloride and phosphorus pentachloride to yield 2-arylfuro[2,3-b]quinoxalines. researchgate.net

An efficient synthesis of 3-halo-2-arylfuro[2,3-b]quinoxalines has been achieved by treating 3-(1-halo-2-oxo-2-arylethyl)-2(1H)quinoxalinones with concentrated sulfuric acid. researchgate.net This acid-catalyzed cyclization provides a direct route to the furo[2,3-b]quinoxaline core.

The classical and widely used method for quinoxaline synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govencyclopedia.pubpharmacyinfoline.com This fundamental reaction can be adapted to create precursors for furo[2,3-b]quinoxalines. For example, o-phenylenediamine can be reacted with specific dicarbonyl compounds to form a quinoxaline intermediate that can then undergo further reactions to build the furan ring. While this is a foundational method for the quinoxaline core, subsequent steps are required for the furan annulation. For instance, the condensation of o-phenylenediamine with benzil (B1666583) produces 2,3-diphenylquinoxaline (B159395), a structurally related but distinct compound. pharmacyinfoline.comslideshare.netijiset.comajrconline.orgyoutube.com

The intramolecular cyclization of acetylenic quinoxalinone derivatives is a powerful strategy for the construction of the furo[2,3-b]quinoxaline skeleton. This approach leverages the reactivity of the alkyne moiety to form the furan ring. For example, the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline with terminal alkynes produces 2-methoxy-3-(phenylethynyl)quinoxaline, which upon iodocyclization, yields 3-iodo-2-phenylfuro[2,3-b]quinoxaline. researchgate.net

Metal-Catalyzed Coupling and Cyclization Sequences

Modern synthetic organic chemistry heavily relies on metal-catalyzed reactions to form complex molecules efficiently. thieme-connect.de The synthesis of this compound and its derivatives has benefited significantly from these advancements.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in creating the necessary carbon-carbon bonds for subsequent cyclization. researchgate.net As mentioned earlier, the coupling of a haloquinoxaline with a terminal alkyne is a key step in a multi-step synthesis of substituted furo[2,3-b]quinoxalines. researchgate.net

Furthermore, copper-catalyzed reactions have also been employed. For instance, a novel method for the synthesis of furo[2,3-b]quinoxalines utilizes a Cu(OTf)2 loaded protonated trititanate nanotube catalyst in a three-component reaction of o-phenylenediamines, ethylglyoxalate, and phenylacetylenes, which proceeds via an A3-coupling followed by a 5-endo-dig cyclization. researchgate.net

Palladium/Copper-Catalyzed Sonogashira Coupling followed by Iodocyclization

A robust, three-step approach to synthesizing 2-phenyl-3-substituted furo[2,3-b]quinoxaline derivatives commences with a Sonogashira coupling reaction. rsc.orgrsc.org This palladium and copper co-catalyzed reaction effectively couples terminal alkynes with 2-chloro-3-methoxyquinoxaline or 2-chloro-3-(methylthio)quinoxaline, yielding the corresponding 2-alkynyl-3-methoxy/methylthio-quinoxalines in good to excellent yields. rsc.org The subsequent step involves an iodocyclization of these intermediates using iodine monochloride (ICl) in dichloromethane (B109758) (CH2Cl2), which proceeds smoothly to form 3-iodo-2-phenylfuro[2,3-b]quinoxaline. rsc.org This iodinated intermediate serves as a versatile handle for further functionalization through subsequent palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, and Heck reactions, allowing for the introduction of a variety of substituents at the 3-position in high yields. rsc.org

The Sonogashira cross-coupling reaction is a cornerstone in carbon-carbon bond formation, particularly for creating aryl-alkynes and conjugated enynes, which are valuable precursors for numerous organic materials and pharmaceuticals. mdpi.com The reaction's versatility is enhanced by the use of various palladium catalysts and copper co-catalysts. mdpi.comorganic-chemistry.orgnih.gov N-heterocyclic carbene-palladium(II) complexes, for instance, have been successfully employed as an alternative to traditional phosphine (B1218219) ligands. mdpi.com

Table 1: Selected Examples of Palladium/Copper-Catalyzed Sonogashira Coupling and Iodocyclization

Starting MaterialAlkyneCoupling ProductIodocyclized ProductSubsequent CouplingFinal ProductYield (%)
2-Chloro-3-methoxyquinoxalinePhenylacetylene2-Methoxy-3-(phenylethynyl)quinoxaline3-Iodo-2-phenylfuro[2,3-b]quinoxalineSuzuki2-Phenyl-3-(4-methylphenyl)furo[2,3-b]quinoxalineHigh
2-Chloro-3-(methylthio)quinoxalinePhenylacetylene2-(Methylthio)-3-(phenylethynyl)quinoxaline3-Iodo-2-phenylthieno[2,3-b]quinoxalineSonogashira2-Phenyl-3-(phenylethynyl)thieno[2,3-b]quinoxalineHigh
Copper(II)-Catalyzed A3-Coupling and 5-endo-dig Cyclization

A highly efficient, one-pot, three-component synthesis of polysubstituted furo[2,3-b]quinoxalines has been developed utilizing a copper(II)-catalyzed A3-coupling reaction followed by a 5-endo-dig cyclization. acs.org This microwave-assisted protocol involves the reaction of an o-phenylenediamine, ethyl glyoxalate, and a terminal alkyne. acs.org The initial A3-coupling (alkyne-aldehyde-amine) generates a key intermediate that subsequently undergoes an intramolecular 5-endo-dig cyclization to afford the furo[2,3-b]quinoxaline scaffold in good to excellent yields. acs.org This method is noted for its operational simplicity and the ability to rapidly assemble complex molecular architectures from readily available starting materials. acs.org The use of copper catalysts in such cyclization cascades is a well-established strategy for constructing various heterocyclic systems. nih.govresearchgate.netrsc.org

Table 2: Copper(II)-Catalyzed Three-Component Synthesis of Furo[2,3-b]quinoxalines

o-Phenylenediamine DerivativeTerminal AlkyneProductYield (%)
1,2-DiaminobenzenePhenylacetyleneThis compoundGood
4-Methyl-1,2-diaminobenzene1-Octyne2-Hexyl-7-methylfuro[2,3-b]quinoxalineExcellent
4-Chloro-1,2-diaminobenzeneCyclopropylacetylene7-Chloro-2-cyclopropylfuro[2,3-b]quinoxalineGood
Ruthenium-Catalyzed Cascade Aromatization and C-H Annulation

While specific details on a ruthenium-catalyzed cascade for the direct synthesis of this compound are not extensively documented in the provided search results, the synthesis of the broader quinoxaline scaffold often employs various transition metal catalysts. nih.govsapub.org Ruthenium catalysts are well-known for their ability to promote cascade reactions, including aromatization and C-H activation/annulation processes, which are powerful tools in modern organic synthesis for the construction of complex polycyclic aromatic systems.

Metal-Free Annulative Approaches

Metal-free synthetic strategies provide an attractive alternative to metal-catalyzed methods, often avoiding issues related to catalyst cost, toxicity, and removal from the final product.

Trifluoroacetic Acid (TFA)-Promoted One-Pot Syntheses

Trifluoroacetic acid (TFA) has been effectively utilized as a promoter in one-pot syntheses of furo-fused quinoxalines. wikipedia.org TFA is a strong acid that is soluble in many organic solvents, making it a convenient reagent for various organic transformations. wikipedia.org In the context of furo[2,3-b]quinoxaline synthesis, TFA can facilitate the condensation and subsequent cyclization steps required to form the fused heterocyclic system.

TBHP-Mediated Intermolecular Radical Coupling and Intramolecular Cyclization Cascades

A one-pot cascade strategy for the synthesis of furo-fused quinoxalines has been developed using tert-butyl hydroperoxide (TBHP) as a mediator. exlibrisgroup.comresearchgate.net This method involves the reaction of β-ketothioamides with quinoxalin-2-ones in an open flask at room temperature. exlibrisgroup.comresearchgate.net The reaction proceeds through an intermolecular radical coupling followed by an intramolecular cyclization, with the desulfhydration of a C=S bond being a key step. exlibrisgroup.comresearchgate.net This process is highly efficient, generating a diverse range of furo[2,3-b]quinoxaline derivatives in up to 88% yield, with hydrogen sulfide (B99878) (H2S) as the only byproduct. exlibrisgroup.comresearchgate.net Radical trapping experiments have confirmed the involvement of radical intermediates in this transformation. rsc.org The use of TBHP in radical cyclizations is a common and effective strategy. rsc.org

Table 3: TBHP-Mediated Synthesis of Furo[2,3-b]quinoxalines

β-Ketothioamide DerivativeQuinoxalin-2-one DerivativeProductYield (%)
3-Oxo-3-phenyl-N-phenylpropanethioamideQuinoxalin-2(1H)-one2,3-Diphenylfuro[2,3-b]quinoxalineHigh
N-(4-chlorophenyl)-3-oxo-3-phenylpropanethioamide7-Methylquinoxalin-2(1H)-one2-Phenyl-3-(4-chlorophenyl)-7-methylfuro[2,3-b]quinoxaline88
Bromine-Promoted Sequential Functionalization and Furo-annulation

A novel bromine-promoted sequential functionalization and furo-annulation cascade has been developed for the synthesis of 2-aryl-3-(methylthio)furo[2,3-b]quinoxalines. acs.org This method utilizes (E)-3-styrylquinoxalin-2(1H)-ones as starting materials and proceeds via a 5-exo-cyclization in dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction involves the formation of a 3-(1,2-dibromo-2-arylethyl)quinoxalin-2(1H)-one intermediate, which then undergoes cyclization to form the 2-arylfuro[2,3-b]quinoxaline core. acs.org A notable feature of this protocol is the in situ conversion of DMSO to dimethyl sulfide, which then acts as the methylthiolating agent. acs.org This one-pot reaction provides a convenient and efficient route to a range of functionalized furo[2,3-b]quinoxalines in high yields at room temperature. acs.org

Table 4: Bromine-Promoted Furo-annulation of (E)-3-Styrylquinoxalin-2(1H)-ones

(E)-3-Styrylquinoxalin-2(1H)-one DerivativeProductYield (%)
(E)-3-Styrylquinoxalin-2(1H)-one2-Phenyl-3-(methylthio)furo[2,3-b]quinoxalineHigh
(E)-3-(4-Chlorostyryl)quinoxalin-2(1H)-one2-(4-Chlorophenyl)-3-(methylthio)furo[2,3-b]quinoxalineHigh
(E)-3-(4-Methylstyryl)quinoxalin-2(1H)-one2-(4-Methylphenyl)-3-(methylthio)furo[2,3-b]quinoxalineHigh

Novel Ring Closure Reactions to Furo[2,3-b]quinoxaline

The formation of the furo[2,3-b]quinoxaline ring system can be achieved through innovative cyclization strategies. One efficient method involves the synthesis of 3-halo-2-arylfuro[2,3-b]quinoxalines from 3-(1-halo-2-oxo-2-arylethyl)-2(1H)quinoxalinones. researchgate.net This transformation is accomplished by the action of concentrated sulfuric acid on the quinoxalinone precursors. researchgate.net

Another significant approach is the cyclization of 2-phenacyl-3-quinoxalones, which yields 2-arylfuro[2,3-b]quinoxalines. researchgate.net This reaction is typically facilitated by the presence of polyphosphoric acid or a mixture of phosphorus oxychloride and phosphorus pentachloride. researchgate.net A more recent development employs a novel copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst loaded on protonated trititanate nanotubes. This method proceeds via an A³-coupling reaction followed by a 5-endo-dig cyclization of o-phenylenediamines, ethyl glyoxalate, and phenylacetylenes, offering high yields and the benefit of a reusable heterogeneous catalyst. researchgate.net

Furthermore, a three-step synthesis has been developed to produce 2-phenyl-3-substituted furo[2,3-b]quinoxalines starting from 2-chloro-3-methoxyquinoxaline. The process begins with a Sonogashira coupling reaction with terminal alkynes, followed by an iodocyclization step using iodine monochloride (ICl) to form 3-iodo-2-phenylfuro[2,3-b]quinoxaline. rsc.org This iodinated intermediate can then undergo further palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, and Heck) to introduce various substituents at the 3-position in high yields. rsc.org

Table 1: Examples of Novel Ring Closure Reactions for Furo[2,3-b]quinoxaline Synthesis
Starting MaterialReagents and ConditionsProductKey FeatureReference
3-(1-Halo-2-oxo-2-arylethyl)-2(1H)quinoxalinoneConcentrated H₂SO₄3-Halo-2-arylfuro[2,3-b]quinoxalineAcid-catalyzed cyclization researchgate.net
2-Phenacyl-3-quinoxalonesPolyphosphoric acid or POCl₃/PCl₅2-Arylfuro[2,3-b]quinoxalineDehydrative cyclization researchgate.net
o-Phenylenediamines, ethyl glyoxalate, phenylacetylenesCu(OTf)₂ on protonated trititanate nanotubesThis compound derivativesA³-coupling followed by 5-endo-dig cyclization researchgate.net
2-Methoxy-3-(phenylethynyl)quinoxalineIodine monochloride (ICl) in CH₂Cl₂3-Iodo-2-phenylfuro[2,3-b]quinoxalineIodocyclization rsc.org

Stereoselective and Regioselective Synthetic Considerations

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex heterocyclic molecules like furo[2,3-b]quinoxalines. A notable example of a regio- and stereoselective synthesis involves the reaction of asymmetrically substituted 1-ethylquinoxalinium salts with alkyl acetoacetates. rsc.org Specifically, 6-fluoro-7-morpholino and 6-fluoro-7-thiomorpholino substituted 1-ethylquinoxalinium salts react to exclusively yield the corresponding alkyl 2-methyl-6-fluoro-7-substituted 3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxalin-3-carboxylates. rsc.org

Regioselectivity is also a key consideration in electrophilic addition reactions. For instance, the annulation reactions of 8-quinolinesulfenyl halides with various vinyl compounds, such as vinyl ethers and 2,3-dihydrofuran (B140613), proceed in a regioselective manner to afford condensed tetracyclic systems. mdpi.com The reaction with 2,3-dihydrofuran specifically leads to the formation of 7aH,8H,9H,10aH-furo[2′,3′:5,6]-2H,3H- researchgate.netnih.govthiazino[2,3,4-ij]quinolin-11-ium halides as a single isomer. mdpi.com

The synthesis of 2-phenyl-3-substituted furo[2,3-b]quinoxalines via iodocyclization of 2-methoxy-3-(phenylethynyl)quinoxaline is another example where regioselectivity is crucial. The iodine atom is specifically directed to the 3-position of the furo[2,3-b]quinoxaline system, creating a handle for subsequent functionalization. rsc.org While not a furo[2,3-b]quinoxaline synthesis, the metal-free [4+2] cycloaddition of aza-o-quinone methides and furans to build furo[3,2-b]quinolines demonstrates high regioselectivity, highlighting a general strategy for controlling the orientation of ring fusion in related heterocyclic systems. nih.gov

Table 2: Regioselective and Stereoselective Syntheses in Fused Quinoxaline Systems
ReactantsKey Reagent/ConditionProduct TypeSelectivity OutcomeReference
Asymmetric 1-ethylquinoxalinium salts and alkyl acetoacetatesBase-catalyzed reactionTetrahydrofuro[2,3-b]quinoxalinesHigh regio- and stereoselectivity rsc.org
2-Methoxy-3-(phenylethynyl)quinoxalineIodine monochloride (ICl)3-Iodo-2-phenylfuro[2,3-b]quinoxalineRegioselective iodination at C3 rsc.org
8-Quinolinesulfenyl halides and 2,3-dihydrofuranElectrophilic additionCondensed tetracyclic furo-thiazino-quinolinium halidesRegioselective annulation giving one isomer mdpi.com
Aza-o-quinone methides and furansMetal-free [4+2] cycloadditionFuro[3,2-b]quinolinesHigh regioselectivity of cycloaddition nih.gov

Reaction Mechanism Elucidation in Furo[2,3-b]quinoxaline Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The classic synthesis of the quinoxaline core, which is a precursor to the furo[2,3-b]quinoxaline system, involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A plausible mechanism for this acid-catalyzed reaction involves several steps: (1) coordination of a dicarbonyl compound to the acid catalyst, (2) nucleophilic attack by the diamine on a carbonyl carbon, (3) dehydration to form a carbocation intermediate, and (4) elimination of a proton to yield the quinoxaline product. nih.gov

In catalyst-free systems, such as heating o-phenylenediamines with α-haloketones in water, a proposed mechanism involves nucleophilic substitution of the bromine by the amino group, followed by an intramolecular condensation to form a dihydroquinoxaline intermediate. chim.it This intermediate is then oxidized by air to the final aromatic quinoxaline product. chim.it

For more complex fused systems, mechanistic studies have provided deeper insights. For example, the formation of furo[3,2-b]quinolines via a metal-free [4+2] cycloaddition of aza-o-quinone methides and furans has been shown through mechanistic studies to proceed via a concerted pathway. nih.gov In gold-catalyzed reactions, such as the intramolecular hydroamination of N-alkynyl indoles to form related polycyclic systems, a hypothesized mechanism involves a 6-exo-dig cyclization. nih.gov Theoretical calculations have been used to support the proposed pathway, explaining the exclusive formation of one isomer over another based on thermodynamic stability. nih.gov These studies highlight the importance of combining experimental evidence with computational analysis to elucidate complex reaction pathways.

Introduction of Substituents via Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound system. rsc.org These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the core structure. The Suzuki and Heck reactions are particularly prominent in this regard. rsc.orgmasterorganicchemistry.com

A common strategy involves the synthesis of a halogenated this compound intermediate, which can then serve as a substrate for subsequent cross-coupling. For instance, 3-iodo-2-phenylfuro[2,3-b]quinoxaline can be prepared and subsequently used in palladium-catalyzed Sonogashira, Suzuki, and Heck reactions to yield 2,3-disubstituted furo[2,3-b]quinoxaline derivatives in high yields. rsc.org

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. researchgate.netnih.gov In the context of this compound, this reaction can be employed to attach various aryl groups, which can influence the compound's electronic properties and molecular architecture. nih.govresearchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. harvard.edursc.org For example, dichlorobis(triphenylphosphine)palladium(II) has been used as a catalyst for the Suzuki-Miyaura cross-coupling of bromo-substituted quinolines with substituted phenylboronic acids. researchgate.net

The Heck reaction, which couples an unsaturated halide with an alkene, provides another avenue for derivatization. masterorganicchemistry.comnih.govrug.nl This reaction can be used to introduce vinyl or substituted vinyl groups, extending the π-conjugation of the this compound core. rsc.org The reaction conditions, including the choice of palladium catalyst and base, can be tailored to optimize the yield of the desired product. rsc.org

The following table summarizes examples of substituents introduced onto the furo[2,3-b]quinoxaline core using cross-coupling reactions.

PrecursorCoupling ReactionReagentProductReference
3-iodo-2-phenylfuro[2,3-b]quinoxalineSuzukiArylboronic acid3-Aryl-2-phenylfuro[2,3-b]quinoxaline rsc.org
3-iodo-2-phenylfuro[2,3-b]quinoxalineHeckAlkene3-Vinyl-2-phenylfuro[2,3-b]quinoxaline rsc.org
3-iodo-2-phenylfuro[2,3-b]quinoxalineSonogashiraTerminal alkyne3-Alkynyl-2-phenylfuro[2,3-b]quinoxaline rsc.org
6-bromo-quinoline derivativeSuzuki-MiyauraPhenylboronic acid6-Aryl-quinoline derivative researchgate.net

Incorporation of Donor-Acceptor Architectures

The electron-deficient nature of the quinoxaline moiety makes the this compound (FQ) scaffold an excellent electron acceptor. rsc.orgrsc.org This property is leveraged in the design of donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) molecules, which exhibit intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting FQ core. researchgate.netcase.edubeilstein-journals.orgmdpi.com This ICT character is fundamental to tuning the photophysical properties of the resulting compounds. case.edu

Various electron-donating moieties have been coupled with the FQ acceptor, including triphenylamine (B166846) (TPA) and carbazole (B46965) (Cz). rsc.orgresearchgate.net The choice of the donor and its linking position on the FQ core significantly impacts the resulting electronic and photophysical properties. For instance, constructing molecules with TPA as the donor and FQ as the acceptor has led to the development of efficient green and blue light emitters. rsc.orgnjtech.edu.cn

In one study, two compounds, TPA-FQ and dTPA-FQ, were synthesized using FQ and TPA as the acceptor and donor, respectively. rsc.org The dTPA-FQ molecule, featuring two TPA units, exhibited a higher photoluminescence quantum yield (PLQY) of 100% compared to TPA-FQ's 79%. rsc.orgnjtech.edu.cn This enhancement is attributed to the increased number of donor units, which also resulted in a more rapid radiative transition and a smaller energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST). rsc.orgnjtech.edu.cn

The spatial arrangement of the donor and acceptor units also plays a critical role. Highly twisted molecular configurations, often achieved by placing donor fragments at the ortho-position of the quinoxaline acceptor, can restrict rotational freedom and lead to high PLQYs. researchgate.net

The table below presents a comparison of the photophysical properties of TPA-FQ and dTPA-FQ.

CompoundDonorAcceptorPLQY (%)Emission ColorΔEST (eV)Reference
TPA-FQTriphenylamine (TPA)This compound (FQ)79Green0.47 rsc.orgnjtech.edu.cn
dTPA-FQTwo Triphenylamine (TPA) unitsThis compound (FQ)100Green0.24 rsc.orgnjtech.edu.cn

Influence of π-Linker Structures on Electronic Properties

The π-linker, or π-bridge, that connects the donor and acceptor moieties in D-A systems plays a crucial role in modulating their electronic properties. rsc.org The nature, length, and steric bulk of the π-linker can significantly influence the degree of π-conjugation, the torsion angle between the donor and acceptor, and consequently, the photophysical characteristics of the molecule. rsc.org

In a study investigating FQ–π–FQ type compounds, different π-linkers such as phenyl, biphenyl, anthracene (B1667546), and benzothiadiazole were incorporated between two this compound (FQ) units. rsc.org It was observed that increasing the steric bulk of the π-linker led to a larger torsion angle between the FQ unit and the linker. For example, changing the linker from a phenyl to a biphenyl, benzothiadiazole, or anthracene group increased the torsion angle from 29.7° to as much as 80.0°. rsc.org

These structural changes have a direct impact on the emission properties. While a charge-transfer state could be formed with even weakly electron-donating linkers like phenyl, biphenyl, and anthracene, resulting in sky-blue to green emissions, the large torsion angles associated with bulkier linkers can promote non-radiative energy dissipation, leading to lower fluorescence efficiency. rsc.org For instance, the compound with an anthracene linker (ADN-dFQ) exhibited green emission due to clear charge-transfer, but with a low fluorescence efficiency. rsc.org

The following table summarizes the effect of different π-linkers on the torsion angle and emission color of FQ–π–FQ compounds.

Compoundπ-LinkerTorsion Angle (°)Emission ColorReference
Ph-dFQPhenyl29.7Sky-blue rsc.org
bPh-dFQBiphenyl>29.7Sky-blue rsc.org
ADN-dFQAnthracene80.0Green rsc.org
Bth-dFQBenzothiadiazole>29.7Green rsc.org

Rational Design of Furo[2,3-b]quinoxaline Derivatives for Specific Applications

The systematic modification of the this compound scaffold allows for the rational design of materials with tailored properties for specific applications, most notably in the field of organic electronics. rsc.orgdocumentsdelivered.comrsc.org By carefully selecting substituents, donors, acceptors, and linkers, researchers can fine-tune the emission color, quantum efficiency, and charge transport characteristics of these materials for use in OLEDs. rsc.orgrsc.orgscispace.com

For example, to achieve deep blue fluorescence, a novel molecular scaffold, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), was designed and synthesized. rsc.orgdocumentsdelivered.com This extended conjugation system, along with its derivatives, showed highly efficient pure and deep blue emission with high photoluminescence quantum yields (PLQYs) of around 70-79%. rsc.orgdocumentsdelivered.com Further modification by introducing sterically demanding isopropylphenyl groups helped to suppress molecular aggregation and improve fluorescence efficiency. rsc.org OLEDs fabricated using these materials as dopants exhibited pure blue emission. rsc.orgdocumentsdelivered.com

In another design strategy, triphenylamine (TPA) was used as a donor in conjunction with the this compound (FQ) acceptor to create emitters for thermally activated delayed fluorescence (TADF) sensitized OLEDs. rsc.orgnjtech.edu.cn The resulting compound, dTPA-FQ, with a high PLQY and a small energy difference between its triplet state and that of the host material, led to a high external quantum efficiency (EQE) of 10.9% in the fabricated device. rsc.orgnjtech.edu.cn

The design of furo[2,3-b]quinoline (B11916999) derivatives has also been explored for potential anticancer applications. nih.gov By introducing different functional groups, such as benzyl (B1604629) ether and benzenesulfonate (B1194179), at specific positions on the furo[2,3-b]quinoline core, compounds with potent cytotoxic activities against various human cancer cell lines were developed. nih.gov This highlights the versatility of the rational design approach in tailoring furoquinoxaline-based molecules for diverse scientific fields.

The following table showcases examples of rationally designed furo[2,3-b]quinoxaline derivatives and their targeted applications.

DerivativeKey Design FeatureTargeted ApplicationKey FindingReference
dP-diBFQExtended dibenzo[f,h]furo[2,3-b]quinoxaline core with isopropylphenyl substituentsDeep blue OLED emitterPure blue emission with CIE coordinates of (0.154, 0.102) and an EQE of 2.28% rsc.orgdocumentsdelivered.com
dTPA-FQDonor-acceptor architecture with two TPA donors and one FQ acceptorTADF-sensitized fluorescence OLEDsHigh PLQY (100%) and device EQE of 10.9% rsc.orgnjtech.edu.cn
Furo[2,3-b]quinoline derivative 10cIntroduction of a benzenesulfonate groupAnticancer agentPotent cytotoxicity against multiple human cancer cell lines with IC50 values from 4.32 to 24.96 μM nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons of the quinoxaline and phenyl rings would resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons on the quinoxaline core would likely appear as multiplets, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms and the fused furo-phenyl moiety. For instance, protons on the benzene (B151609) ring of the quinoxaline system often appear in the range of δ 7.8 to 8.2 ppm. rsc.orgresearchgate.net The protons of the terminal phenyl group would also exhibit characteristic multiplets in the aromatic region.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the quinoxaline and phenyl rings are expected to show signals in the downfield region, typically from δ 120 to 160 ppm. rsc.orgd-nb.info The carbons directly bonded to the nitrogen atoms in the quinoxaline ring would be deshielded and appear at the lower end of this range. The chemical shifts of the carbons in the furan ring fused to the quinoxaline system would also provide crucial structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Quinoxaline Aromatic Protons7.8 - 8.2125 - 155
Phenyl Aromatic Protons7.3 - 7.9127 - 140
Furan Ring Protons~7.0 - 8.0~110 - 150

Vibrational Spectroscopy (FT-IR) in Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, offering a "fingerprint" based on its functional groups. The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural components.

The aromatic C-H stretching vibrations of the quinoxaline and phenyl rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce a series of sharp bands in the 1600-1450 cm⁻¹ region. nih.gov The stretching vibrations associated with the furan ring, particularly the C-O-C stretching, would likely be observed in the 1250-1050 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are often intense, would be present in the 900-675 cm⁻¹ region and can provide information about the substitution pattern of the aromatic rings. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C and C=N Aromatic Ring Stretch1600 - 1450
C-O-C (Furan) Stretch1250 - 1050
Aromatic C-H Out-of-Plane Bend900 - 675

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. d-nb.info

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation of this compound under electron impact would likely involve the characteristic cleavage of the heterocyclic system. Common fragmentation pathways for quinoxaline derivatives include the loss of small neutral molecules like HCN or N₂. The phenyl substituent could also be lost as a phenyl radical. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different ring systems.

X-ray Crystallography for Solid-State Structural Determination

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like chloroform (B151607) or ethanol, would show absorption bands corresponding to π-π* and n-π* electronic transitions. vixra.org

The intense absorption bands in the shorter wavelength region (typically below 350 nm) are generally attributed to π-π* transitions within the extended aromatic system of the quinoxaline and phenyl rings. vixra.org Weaker absorption bands at longer wavelengths, if present, could be assigned to n-π* transitions involving the non-bonding electrons on the nitrogen atoms. vixra.org The position and intensity of these absorption maxima are sensitive to the molecular structure and the solvent used. ias.ac.in

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength Range (λmax, nm)
π-π250 - 350
n-π350 - 450

Fundamental Luminescence Characteristics of this compound Derivatives

The luminescence of this compound derivatives is characterized by their fluorescence emission properties, with some exhibiting the highly sought-after thermally activated delayed fluorescence (TADF), a key mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs).

Fluorescence Emission and Quantum Yields

Derivatives of this compound are known to be efficient emitters, with their fluorescence characteristics being highly dependent on the nature and substitution pattern of donor groups attached to the core FQ acceptor. For instance, transient photoluminescence and absorption spectroscopy have identified derivatives like TPA-FQ and dTPA-FQ as green fluorescence emitters. njtech.edu.cnrsc.org The introduction of triphenylamine (TPA) as a donor to the FQ scaffold has proven to be an effective strategy for achieving high photoluminescence quantum yields (PLQY).

In a comparative study, dTPA-FQ, which incorporates two ortho-installed TPA units, demonstrated a remarkable PLQY of 100%, a significant increase from the 79% PLQY of TPA-FQ with a single TPA unit. njtech.edu.cnrsc.org This enhancement is accompanied by a more rapid radiative transition from the first excited singlet state (S1). Further modifications, such as in the Y-type compound 67dMeOTPA-FQ and the T-type 58dMeOTPA-FQ, also yield efficient emitters. acs.org The unsubstituted dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) and its derivative FPPhen exhibit high PLQYs of approximately 70%, with the disubstituted dP-diBFQ reaching 79.1%. rsc.org The table below summarizes the key fluorescence properties of selected this compound derivatives.

CompoundEmission Wavelength (nm)Photoluminescence Quantum Yield (PLQY) (%)
TPA-FQGreen79
dTPA-FQGreen100
dP-diBFQ472-47679.1
diBFQ445~70
FPPhen424~70

Thermally Activated Delayed Fluorescence (TADF) Mechanism and Enhancement Strategies

Thermally activated delayed fluorescence is a critical mechanism for harvesting triplet excitons, which are typically non-emissive in conventional fluorescent materials, thereby enabling internal quantum efficiencies approaching 100% in OLEDs. The key to achieving TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔES1T1). researchgate.net For efficient TADF to occur, the ΔES1T1 should ideally be lower than 0.3 eV, which allows for the thermal up-conversion of triplet excitons to the emissive singlet state through a process called reverse intersystem crossing (RISC). acs.org

A primary strategy for enhancing TADF in this compound derivatives involves the strategic design of donor-acceptor architectures to minimize the ΔES1T1. The FQ moiety itself is a robust blue fluorescent emitter with effective electron-accepting properties and a lowest excited triplet state (³LE) of 2.20 eV, making it a suitable acceptor for constructing orange or red TADF emitters. acs.org By pairing it with appropriate electron donors, the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be minimized, leading to a smaller ΔES1T1. researchgate.net

Theoretical calculations have shown that in some FQ derivatives, a nonadiabatic spin-vibronic mechanism involving the second triplet excited state (T2) can be responsible for the TADF feature. acs.org This suggests that enhancement strategies should not only focus on minimizing the S1-T1 gap but also consider the energetic positioning and character of higher-lying triplet states.

Reverse Intersystem Crossing (RISC) Dynamics and Triplet Exciton (B1674681) Management

The efficiency of the TADF process is intrinsically linked to the rate of reverse intersystem crossing (kRISC). A high kRISC is essential for efficient harvesting of triplet excitons. In some this compound derivatives, the RISC process is thought to be significantly influenced by the involvement of the T2 state. acs.org

For example, in the case of 67dMeOTPA-FQ and 58dMeOTPA-FQ, the calculated kRISC from the T2 state to the S1 state (kRISC(T2-S1)) is one to two orders of magnitude larger than the kRISC from the T1 state to the S1 state (kRISC(T1-S1)). acs.org Specifically, for 67dMeOTPA-FQ, the calculated kRISC(T2-S1) is 8.15 x 10⁵ s⁻¹, while kRISC(T1-S1) is 5.63 x 10³ s⁻¹. acs.org Similarly, for 58dMeOTPA-FQ, these values are 9.41 x 10⁴ s⁻¹ and 1.77 x 10³ s⁻¹, respectively. acs.org This highlights the crucial role of the T2 state in facilitating a more efficient RISC pathway.

Effective triplet exciton management is paramount for high-performance TADF-OLEDs. In some device architectures, triplet-triplet annihilation can act as a concurrent mechanism for the utilization of triplet excitons, which helps to suppress the efficiency roll-off at high brightness. acs.org

Exciton Dynamics and Energy Transfer Processes

The behavior of excitons—bound electron-hole pairs—in the excited states of this compound derivatives dictates their photophysical properties and performance in optoelectronic devices. Understanding the singlet-triplet energy gap and the nature of the excited states is fundamental to controlling these properties.

Singlet-Triplet Energy Gap (ΔES1T1) Analysis

The singlet-triplet energy gap (ΔES1T1) is a critical parameter that governs the potential for a material to exhibit TADF. A smaller ΔES1T1 facilitates the RISC process, allowing for the harvesting of triplet excitons for light emission. The molecular architecture of this compound derivatives allows for the tuning of this energy gap.

For instance, the strategic placement of donor moieties has a significant impact on the ΔES1T1. The derivative dTPA-FQ, with two TPA donors, exhibits a ΔES1T1 of 0.24 eV, which is substantially smaller than the 0.47 eV gap observed for TPA-FQ with a single donor. njtech.edu.cnrsc.org This smaller gap in dTPA-FQ is more conducive to the TADF mechanism.

The S1 and T1 energies for 67dMeOTPA-FQ have been estimated to be 2.47 eV and 2.20 eV, respectively, resulting in a ΔES1T1 of 0.27 eV. acs.org For 58dMeOTPA-FQ, the S1 and T1 energies are 2.28 eV and 2.16 eV, leading to an even smaller ΔES1T1 of 0.12 eV. acs.org These small energy gaps underscore the potential of these materials as efficient TADF emitters.

CompoundS1 Energy (eV)T1 Energy (eV)ΔES1T1 (eV)
TPA-FQ--0.47
dTPA-FQ--0.24
67dMeOTPA-FQ2.472.200.27
58dMeOTPA-FQ2.282.160.12

Charge-Transfer (CT) Features of Excited States (S1, T1, T2)

The excited states of donor-acceptor type molecules, such as the this compound derivatives, often exhibit significant charge-transfer (CT) character. This means that upon excitation, there is a spatial separation of the electron and hole, with the electron density moving from the donor to the acceptor moiety.

Theoretical calculations have revealed that for compounds like 67dMeOTPA-FQ and 58dMeOTPA-FQ, both the S1 and T1 states possess a distinct charge-transfer feature. acs.org This is further supported by the phosphorescence spectra of these compounds at 77 K, which show a single broad emission band characteristic of a charge-transfer triplet state (³CT). acs.org In contrast, the T2 states of these molecules are found to have more of a local excitation (LE) character. acs.org This differentiation in the nature of the excited states has profound implications for the photophysical processes, including the rates of intersystem crossing and reverse intersystem crossing, as the efficiency of these transitions is dependent on the coupling between states of different character.

Nonadiabatic Spin-Vibronic Mechanism in TADF

In the realm of thermally activated delayed fluorescence (TADF), the nonadiabatic spin-vibronic coupling mechanism plays a crucial role in facilitating efficient reverse intersystem crossing (rISC), the process responsible for harvesting triplet excitons. This mechanism moves beyond the simple picture of direct spin-orbit coupling between the lowest singlet (S1) and triplet (T1) states. Instead, it involves higher-lying triplet states, often local-le-triplet (3LE) states, and vibrational coupling.

Theoretical studies on FQ-based donor-acceptor molecules have shed light on this complex process. For instance, in certain Y-type and T-type molecules incorporating the FQ acceptor, the S1 and T1 states possess a charge-transfer (CT) character. acs.org However, the second triplet state (T2) exhibits a local excitation (LE) feature. acs.org The calculated rate of reverse intersystem crossing from T2 to S1 (kRISC(T2-S1)) can be one to two orders of magnitude larger than that from T1 to S1 (kRISC(T1-S1)). acs.org This suggests that the dominant TADF pathway involves an initial reverse internal conversion from the T1 (3CT) state to the T2 (3LE) state, followed by an efficient up-conversion to the S1 state. acs.org This multi-step process, mediated by vibronic coupling, is critical for achieving efficient TADF. acs.orgnih.govnih.gov The energetic proximity between the CT and 3LE states is a key factor in enabling this mechanism and maximizing TADF efficiency. nih.gov

Theoretical and Computational Photophysical Studies

Computational chemistry provides invaluable insights into the electronic structure and excited-state dynamics of this compound derivatives, guiding the design of new materials with optimized properties.

Density Functional Theory (DFT) Calculations for Electronic Structure (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful tool for calculating the ground-state electronic properties of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netirjweb.com The distribution and energies of these frontier molecular orbitals are fundamental to understanding a molecule's chemical reactivity, electronic transitions, and charge transport capabilities. researchgate.netirjweb.com

For this compound-based donor-acceptor (D-A) molecules, DFT calculations consistently show that the HOMO is predominantly localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting FQ core. rsc.org This spatial separation of HOMO and LUMO is a hallmark of charge-transfer compounds and is crucial for achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for TADF. nih.gov The energy gap between the HOMO and LUMO determines the molecule's intrinsic absorption and emission properties. By judiciously selecting donor units and modifying their linkage to the FQ acceptor, the HOMO and LUMO levels can be tuned to achieve desired emission colors and optimize device performance. beilstein-journals.orgnih.gov For example, replacing a triphenylamine (TPA) donor with a 10-phenyl-10H-phenoxazine (Ph-PXZ) donor can shift the emission to lower energies. rsc.org

Excited State Calculations for Energy Levels and Transitions

Time-dependent DFT (TD-DFT) is employed to investigate the properties of excited states, providing information on their energies, character (e.g., charge-transfer vs. local excitation), and the oscillator strengths of electronic transitions. researchgate.net These calculations are essential for understanding the photoluminescence and electroluminescence mechanisms of FQ derivatives.

TD-DFT calculations have been instrumental in elucidating the nature of the singlet and triplet excited states in FQ-based emitters. For instance, in D-A type molecules, TD-DFT can confirm the charge-transfer nature of the S1 state and identify the energies of the triplet states (T1, T2, etc.). acs.org This information is critical for predicting the ΔEST and assessing the potential for TADF. Calculations have revealed that in some FQ derivatives, while the S1 and T1 states are CT in nature, higher triplet states like T2 can be of a local excitation (LE) character. acs.org The relative energy ordering of these states, as determined by TD-DFT, dictates the operative mechanism for rISC. acs.orgnih.gov

Molecular Configuration and Torsion Angle Effects on Photophysical Properties

The three-dimensional arrangement of the donor and acceptor units within a molecule, particularly the torsion angle between them, has a profound impact on its photophysical properties. nih.gov This is especially true for D-A type TADF emitters where the degree of π-conjugation and the overlap between HOMO and LUMO are highly sensitive to molecular geometry.

In FQ-based emitters, modifying the molecular configuration by changing the substitution pattern can significantly alter the photophysical characteristics. For example, the design of Y-shaped and T-shaped molecules based on the FQ acceptor leads to different emission wavelengths. rsc.org Theoretical calculations have shown that the torsion angle between the donor and acceptor moieties influences the oscillator strength (f) of the S1 → S0 transition. rsc.org A large torsion angle can lead to a complete spatial separation of HOMO and LUMO, resulting in a very small oscillator strength and consequently, a low radiative transition rate and poor fluorescence quantum yield. rsc.org Conversely, a more planar configuration can enhance π-conjugation and oscillator strength. However, a significant twist can also play a crucial role in the intersystem crossing process by inducing a large change in orbital angular momentum, which can lead to a strong spin-orbit coupling effect. nih.gov Therefore, a delicate balance in the molecular torsion angle is required to optimize both radiative decay and rISC for high-efficiency TADF.

Application in Organic Light-Emitting Diodes (OLEDs)

The favorable photophysical properties of this compound derivatives have made them promising candidates for use as emitters in organic light-emitting diodes (OLEDs). researchgate.networktribe.comnih.gov Their tunable emission colors, high photoluminescence quantum yields, and potential for TADF have driven their incorporation into various OLED device architectures.

Emitter Design and Performance Parameters (Luminance, External Quantum Efficiency, Roll-off)

The design of FQ-based emitters for OLEDs focuses on optimizing key performance parameters such as luminance, external quantum efficiency (EQE), and efficiency roll-off. The EQE represents the ratio of photons emitted to the number of electrons injected, and it is a critical metric for device efficiency. Efficiency roll-off, the decrease in EQE at high brightness levels, is a major challenge in OLED technology.

Researchers have synthesized various FQ derivatives with different donor units and substitution patterns to enhance OLED performance. For instance, a Y-shaped compound, 67dMeOTPA-FQ, when used as an emitter in an OLED with a specific host material, achieved a maximum luminance of up to 104,215 cd·m⁻² and an EQE that remained high (8.2–8.0%) over a wide luminance range, indicating a very low efficiency roll-off of only 2.4%. acs.org Another T-shaped derivative, 58dMeOTPA-FQ, yielded a slightly lower EQE of 7.1–6.7% for orange-red emission, also with minimal roll-off. acs.org

In another study, a green-emitting FQ derivative, dTPA-FQ, was used as a fluorescent dopant in a TADF-sensitized fluorescence (TSF) OLED, achieving an EQE of 10.9%. rsc.orgnjtech.edu.cn In a non-doped device, a related compound, TPA-FQ, exhibited impressive performance with a luminance reaching 47,880 cd·m⁻² and an EQE of up to 3.9%, with only a 6.2% efficiency roll-off at high luminance. rsc.orgnjtech.edu.cn These results highlight the potential of this compound-based emitters in achieving high-performance OLEDs with excellent brightness and stability.

CompoundHost/Device TypeMax. Luminance (cd/m²)Max. EQE (%)Emission ColorRef.
67dMeOTPA-FQ2-methyl-9,10-bis(naphthalen-2-yl)anthracene104,2158.2- acs.org
58dMeOTPA-FQ2-methyl-9,10-bis(naphthalen-2-yl)anthracene-7.1Orange-Red acs.org
dTPA-FQTSF-OLED-10.9Green rsc.orgnjtech.edu.cn
TPA-FQNon-doped47,8803.9Green rsc.orgnjtech.edu.cn
Q-2PhDoped OLED3830.9Deep Blue worktribe.com

Host-Emitter Interactions and Device Optimization

A significant area of research has been the development of donor-acceptor (D-A) type emitters where the FQ moiety acts as the electron-accepting core, and various electron-donating units are attached to modulate the photophysical properties. For instance, triphenylamine (TPA) has been a popular donor to combine with FQ. The resulting compound, TPA-FQ, exhibits green fluorescence. To further refine the properties, a derivative with two TPA units, dTPA-FQ, was synthesized. This modification led to a remarkable increase in PLQY to 100% and a smaller energy gap between the lowest singlet (S1) and triplet (T1) states (ΔE_S1T1) of 0.24 eV, compared to TPA-FQ's 79% PLQY and 0.47 eV ΔE_S1T1. researchgate.net

The choice of the host material plays a crucial role in harnessing the full potential of these emitters. For dTPA-FQ, a co-host system comprising 4,4′,4′′-tri(N-carbazolyl)triphenylamine (TCTA) and (1,3,5-triazine-2,4,6-triyl)-tris(benzene-3,1-diyl)-tris(diphenylphosphine oxide) (PO-T2T) proved to be effective. The small energy difference of only 0.05 eV between the T1 state of dTPA-FQ and the co-host minimizes energy loss, a critical factor for high efficiency. This optimized host-emitter system resulted in an OLED with an impressive EQE of 10.9%. In contrast, a device using TPA-FQ in the same co-host showed a lower EQE of 4.8%, which was attributed to its lower PLQY and a larger T1 energy difference of 0.1 eV with the host. researchgate.net

Further modifications to the donor unit have been explored to tune the emission color and electronic properties. Replacing the TPA donor with 10-phenyl-10H-phenoxazine (Ph-PXZ) in both Y-shaped (67dPXZ-FQ) and T-shaped (58dPXZ-FQ) configurations resulted in a red-shift of the emission to 585 nm and 631 nm, respectively. These modifications also successfully reduced the ΔE_S1T1 to 0.12 eV and 0.15 eV. However, this led to a significant decrease in the oscillator strength of the S1 → S0 transition, resulting in a low fluorescence yield of 25–36% and the absence of thermally activated delayed fluorescence (TADF). researchgate.net

The following table summarizes the key photophysical and device performance data for several this compound derivatives:

CompoundDonor UnitEmission ColorPLQY (%)ΔE_S1T1 (eV)HostEQE (%)
TPA-FQ TriphenylamineGreen790.47TCTA:PO-T2T4.8
dTPA-FQ di-TriphenylamineGreen1000.24TCTA:PO-T2T10.9
67dPXZ-FQ di-Phenoxazine (Y-shape)Orange-Red (585 nm)25-360.12--
58dPXZ-FQ di-Phenoxazine (T-shape)Red (631 nm)25-360.15--
TPA-PFQ TriphenylamineRed (620 nm)88.03 (in toluene)-Non-doped2.09

Data compiled from multiple research sources. researchgate.netresearchgate.netresearchgate.net

Potential in Organic Semiconductor Devices

The versatile electronic structure of the this compound core makes it a promising candidate for a range of organic semiconductor devices beyond OLEDs. Its electron-accepting nature, coupled with the potential for high charge carrier mobility, opens up avenues for its application in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

Research into the broader quinoxaline family of compounds has demonstrated their efficacy as electron-transporting materials in various electronic applications. beilstein-journals.org This suggests that with appropriate molecular engineering, this compound derivatives could be tailored for efficient charge transport in the channels of transistors or as acceptor materials in solar cells.

One study on a derivative, 2-phenyl-benzo[g]furo[2,3-b]quinoxaline, has already shown promising results for OTFT applications. This compound exhibited a respectable hole mobility of up to 2.58 × 10⁻² cm² V⁻¹ s⁻¹ in a single crystal device and 5.7 × 10⁻³ cm² V⁻¹ s⁻¹ in a thin-film transistor. researchgate.net These values indicate that the furo[2,3-b]quinoxaline scaffold is a viable platform for developing materials with good charge transport characteristics.

Furthermore, quinoxaline-based polymers have been successfully employed as building blocks for π-conjugated polymer semiconductors in OTFTs. For example, copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione with bithiophene or thieno[3,2-b]thiophene (B52689) have demonstrated ambipolar transport characteristics with electron mobilities in the range of 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 10⁻² cm² V⁻¹ s⁻¹. rsc.org These findings underscore the potential of incorporating the furo[2,3-b]quinoxaline unit into polymeric structures to create high-performance semiconductor materials.

In the realm of organic photovoltaics, quinoxaline-based derivatives are being actively investigated as non-fullerene acceptors. beilstein-journals.org Their strong electron-withdrawing properties are advantageous for creating the necessary energy level offsets with donor materials to facilitate efficient charge separation. While specific studies on this compound in OPVs are still emerging, the proven success of the broader quinoxaline family in this field strongly suggests its potential. For instance, a D–π–A–π–D type small molecule with a 2,3-diphenyl-substituted quinoxaline core has achieved a power conversion efficiency of 6.25% in a solution-processed organic solar cell. rsc.org

The combination of high fluorescence efficiency and good charge carrier mobility in some this compound derivatives also points towards their potential use in organic light-emitting transistors (OLETs), a class of devices that combines the switching function of a transistor with the light-emitting properties of an OLED.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of 2-Phenylfuro[2,3-b]quinoxaline. These methods provide a detailed picture of the molecule's geometry and the distribution of its electrons.

Researchers commonly use functionals like B3LYP with basis sets such as 6-31+G** to perform these calculations on quinoxaline (B1680401) and related heterocyclic systems. nih.gov The primary output of these calculations is the optimized molecular geometry, which represents the lowest energy structure of an isolated molecule. For the this compound system, studies on analogous compounds like pyrrolo[2,3-b]quinoxalines show that the fused heterocyclic core is largely planar. nih.gov X-ray diffraction studies on a related ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate crystal confirmed that the central ring system is planar, with the attached phenyl rings twisted at significant angles relative to this plane, specifically 57.83° and 63.63°. nih.gov This twisting of the phenyl group is a critical structural feature that would be determined in a typical geometric optimization.

Table 1: Illustrative Geometric Parameters from DFT Calculations

The following table presents typical data obtained from DFT calculations for heterocyclic compounds similar to this compound, comparing calculated values with experimental X-ray diffraction data where available.

ParameterCalculated Value (DFT)Experimental Value (X-ray)Reference for Methodology
Furoquinoxaline Core Planarity (RMSD)~0.04 Å0.039 Å nih.gov
Dihedral Angle (Core to Phenyl C1)~55-65°57.83° nih.gov
N=C Bond Length (Quinoxaline Ring)~1.31 Å1.310 Å nih.gov
C-N Bond Length (Quinoxaline Ring)~1.38 Å1.379 Å nih.gov

Beyond geometry, these calculations elucidate the molecule's electronic properties through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is crucial for determining the molecule's electronic absorption characteristics and kinetic stability. Theoretical investigations on the related dibenzo[f,h]furo[2,3-b]quinoxaline scaffold revealed that the distribution of the HOMO can be localized on specific fragments of the molecule, which influences its emission properties. rsc.org

Table 2: Reactivity Descriptors from Quantum Chemical Calculations

This table outlines key reactivity descriptors that are typically calculated using DFT to predict the chemical behavior of a molecule like this compound.

DescriptorDefinitionSignificanceReference for Methodology
Chemical Hardness (η)Resistance to change in electron distributionIndicates stability; a larger value implies higher stability rsc.org
Chemical Softness (S)Reciprocal of hardness (1/η)Indicates reactivity; a larger value implies higher reactivity rsc.org
Electronegativity (χ)The power of an atom to attract electronsIndicates the ability to accept electrons rsc.org
Electrophilicity Index (ω)Propensity to accept electronsQuantifies the molecule's character as an electrophile rsc.org

Reaction Pathway Analysis using Computational Methods

Computational methods are invaluable for mapping the intricate pathways of chemical reactions. For the synthesis of this compound, these methods can identify the most energetically favorable route, providing a detailed step-by-step mechanism. A common synthetic route involves the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with a suitable precursor. researchgate.net

The analysis involves proposing several plausible reaction mechanisms and then using DFT to model each elementary step. For each step, the structures of reactants, intermediates, transition states (TS), and products are calculated. The activation energy (the energy barrier of the transition state) for each step determines its rate. By comparing the activation energies of the rate-determining steps for different proposed pathways, the most plausible mechanism can be identified.

A study on the synthesis of quinoxalinone-N-oxides provides a clear example of this approach. Researchers modeled five different potential reaction pathways, and by comparing the calculated activation energies, they determined that a pathway proceeding through a four-membered heterocyclic ring was the most favorable, with an activation energy of 29 kcal/mol for its rate-determining step. nih.gov

For the formation of the this compound core, a plausible mechanism for computational investigation would be the condensation of o-phenylenediamine with a 3-halo-2-phenyl-substituted furan (B31954) derivative, followed by an intramolecular cyclization.

Table 3: Illustrative Steps for Computational Reaction Pathway Analysis

This table outlines the key stages in a hypothetical reaction to form the furo[2,3-b]quinoxaline (B11915687) core and the corresponding goals of a computational analysis for each stage.

Reaction StepDescriptionComputational Goal
1. Nucleophilic AttackAn amino group of o-phenylenediamine attacks the carbonyl carbon of the furan derivative.Locate the transition state (TS1) and calculate its energy barrier (activation energy).
2. Intermediate FormationFormation of a hemiaminal or related intermediate.Optimize the geometry of the intermediate and confirm its stability.
3. Dehydration/CyclizationLoss of a water molecule and intramolecular ring closure to form the quinoxaline ring.Identify the transition state (TS2) for the cyclization step and calculate its energy barrier.
4. AromatizationFinal step to form the stable, aromatic furo[2,3-b]quinoxaline system.Calculate the overall reaction energy to confirm thermodynamic favorability.

This type of analysis can also be used to understand how different substituents or reaction conditions might favor one pathway over another, guiding the optimization of synthetic procedures. acs.org

Advanced Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, advanced molecular dynamics (MD) simulations provide a view of the molecule's motion over time. This is crucial for understanding the conformational flexibility of this compound, which arises primarily from the rotation of the phenyl group relative to the rigid furoquinoxaline core.

MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, bends, and rotates at a given temperature. A key output of these simulations is the conformational landscape, which maps the molecule's potential energy as a function of its geometry, particularly its dihedral (torsional) angles. For phenyl-substituted heterocycles, conformational analysis often reveals specific low-energy minima corresponding to preferred orientations of the phenyl ring. nih.gov

In a study of high-phenyl polysiloxanes, MD simulations were used to analyze the evolution of bond and torsion angle distributions over time. nih.gov This provided deep insight into how interactions between adjacent phenyl groups influenced the equilibrium of conformations and the dynamics of transitioning between them. nih.gov For this compound, MD simulations would track the dihedral angle between the phenyl ring and the furoquinoxaline plane, revealing the energy barriers to rotation and the most populated conformational states. This dynamic behavior is critical as the molecule's conformation can directly influence its interaction with other molecules and its properties in condensed phases.

Table 4: Goals and Key Outputs of MD Simulations for Conformational Analysis

This table summarizes the primary objectives and the data generated from a typical Molecular Dynamics simulation focused on the conformational analysis of this compound.

Simulation GoalKey Output/AnalysisSignificance
Explore Conformational SpaceTrajectory of atomic positions over time.Provides a dynamic movie of the molecule's movement.
Identify Stable ConformersPotential energy surface as a function of dihedral angles.Reveals the most likely shapes the molecule will adopt. cyberleninka.ru
Analyze Group FlexibilityDistribution of bond angles and torsion angles; mean-squared displacement (MSD).Quantifies the flexibility of the phenyl group and the rigidity of the core. nih.gov
Determine Rotational BarriersFree energy profile along the phenyl rotation coordinate.Shows how much energy is required for the phenyl group to rotate.

By complementing experimental data with these powerful computational techniques, a comprehensive, multi-scale understanding of this compound can be achieved, from its static electronic structure to its complex dynamic behavior.

Q & A

Q. What are the common synthetic routes for preparing 2-phenylfuro[2,3-b]quinoxaline?

A three-step methodology is widely employed:

  • Step 1 : Sonogashira coupling of 2-chloro-3-methoxyquinoxaline with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₂Cl₂ and CuI as catalysts, yielding intermediates like 2-methoxy-3-(phenylethynyl)quinoxaline .
  • Step 2 : Iodocyclization using ICl in CH₂Cl₂ to form the fused furo[2,3-b]quinoxaline core, producing 3-iodo-2-phenylfuro[2,3-b]quinoxaline .
  • Step 3 : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce functional groups at the 3-position. Reaction optimization often involves temperature control (60–100°C) and solvent selection (toluene/DMF) .

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Resolve bond lengths, angles, and planarity of the fused-ring system. For example, C–C bond lengths in the furoquinoxaline core typically range from 1.36–1.42 Å .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. The quinoxaline protons often appear as doublets (δ 8.2–8.5 ppm) due to spin-spin coupling .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. What strategies optimize the photophysical properties of this compound derivatives for optoelectronic applications?

  • Donor-acceptor engineering : Replace electron-donating groups (e.g., triphenylamine) with stronger donors like phenoxazine (Ph-PXZ) to lower S₁ energy and reduce ΔE(S₁-T₁). However, excessive spatial separation of HOMO/LUMO orbitals (e.g., via phenylene bridges) can weaken oscillator strength (e.g., f=0.0001f = 0.0001), necessitating balanced conjugation .
  • Solvent effects : Polar solvents (e.g., dichloromethane) enhance charge-transfer transitions, but non-polar solvents (toluene) stabilize localized excited states. Solvatochromic shifts (~20–30 nm) correlate with dipole moment changes .
  • Thermally activated delayed fluorescence (TADF) : To achieve TADF, ensure strong spin-orbit coupling (>1 cm⁻¹) by incorporating heavy atoms or hybrid local and charge-transfer (HLCT) states. Computational screening (TD-DFT) predicts λem\lambda_{\text{em}} and ΔE(S₁-T₁) .

Q. How do computational methods aid in understanding the electronic properties of this compound derivatives?

  • DFT/TD-DFT calculations : Map HOMO (localized on donor fragments) and LUMO (localized on furoquinoxaline acceptor). For example, Ph-PXZ-substituted derivatives exhibit HOMO-LUMO gaps of ~2.8 eV .
  • Spin-orbit coupling (SOC) analysis : Evaluate SOC matrix elements between S₁ and T₁ states. Weak SOC (<0.2 cm⁻¹) hinders reverse intersystem crossing (RISC), explaining failed TADF in some derivatives .
  • Non-radiative decay pathways : Identify vibrational modes (via frequency analysis) that promote internal conversion, critical for improving photoluminescence quantum yield (PLQY > 50%) .

Q. What challenges arise in achieving efficient charge transport in this compound-based organic semiconductors?

  • Crystallinity vs. amorphous morphology : Planar fused-ring systems favor π-π stacking (e.g., d-spacing ~3.4 Å), but bulky substituents (e.g., phenyl groups) disrupt long-range order. Balance via alkyl chain engineering .
  • Hole/electron mobility asymmetry : Derivatives with strong electron-deficient cores exhibit electron mobility >0.1 cm² V⁻¹ s⁻¹ but poor hole transport. Doping with F4-TCNQ improves hole injection .
  • Stability under operational conditions : Accelerated aging tests (85°C/85% RH) reveal oxidation at the furan oxygen; encapsulation with AlOx layers extends device lifetime .

Methodological Recommendations

  • Synthetic reproducibility : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and purify via column chromatography (Rf ~0.3–0.5) .
  • Photophysical validation : Use time-resolved fluorescence spectroscopy (nanosecond-to-microsecond range) to distinguish prompt fluorescence from delayed components .
  • Device integration : For OLEDs, optimize emissive layer thickness (40–60 nm) and host materials (e.g., CBP or TCTA) to maximize external quantum efficiency (EQE > 10%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.